Radiochemical Synthesis Yield of [¹¹C]Methyltriphenylarsonium Iodide in PET Precursor Preparation
In PET radiochemistry applications requiring rapid incorporation of [¹¹C]methyl iodide, [¹¹C]methyltriphenylarsonium iodide is obtained in a decay-corrected radiochemical yield of 55%-64% depending on the reaction solvent (THF/DMSO mixture vs. ethanol) [1]. This yield represents the efficiency of quaternization of triphenylarsine with [¹¹C]methyl iodide. Subsequent in situ generation of the arsonium ylide with butyllithium enables conversion to [2-¹¹C]indole with radiochemical yields of 23-27% (decay-corrected, relative to [¹¹C]CH₃I) and a preparation time of 15-20 minutes from [¹¹C]CH₃I [1].
| Evidence Dimension | Radiochemical yield of quaternization step |
|---|---|
| Target Compound Data | 55%-64% (decay-corrected, THF/DMSO or ethanol) |
| Comparator Or Baseline | [¹¹C]Methyltriphenylphosphonium iodide analog not reported in same study; alternative labeling methods may require different conditions |
| Quantified Difference | N/A (standalone quantitative benchmark for this specific precursor) |
| Conditions | [¹¹C]CH₃I + Ph₃As in THF/DMSO mixture or ethanol; 15-20 min total synthesis to [2-¹¹C]indole |
Why This Matters
For PET tracer production facilities, the 55-64% radiochemical yield at the quaternization step provides a quantifiable benchmark for process optimization and yield calculations when selecting this arsonium salt over alternative labeling precursors.
- [1] Zessin, J. et al. Synthesis of triphenylarsonium [¹¹C]methylide, a new ¹¹C-precursor. Application in the preparation of [2-¹¹C]indole. J. Label. Compd. Radiopharm. 1999, 42(8), 725-736. View Source
